

Methyl 2-Furoate: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety information for **methyl 2-furoate** (CAS No. 611-13-2), a key intermediate in organic synthesis and a component of some flavorings and fragrances. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and presents metabolic and toxicological pathways to inform risk assessment and safe handling practices.

Toxicological Data Summary

The available toxicological data for **methyl 2-furoate** are summarized below, categorized by endpoint.

Acute Toxicity

Methyl 2-furoate exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	300 mg/kg	[1][2]
LD50	Rabbit	Dermal	> 1250 mg/kg	[2]
LC50	-	Inhalation	Data not available	

Genotoxicity

In vitro studies suggest a potential for genotoxicity at high concentrations, although a key test for clastogenicity was negative.

Assay	System	Concentration	Metabolic Activation	Result	Reference
BlueScreen™ HC	Human TK6 cells	1261 µg/mL	With and without S9	Positive (Cytotoxic and Genotoxic)	[3]
In Vitro Micronucleus Test	-	-	With and without S9	Negative	

Skin Sensitization

Methyl 2-furoate is not considered to be a skin sensitizer in humans.

Assay	Species	Concentration	Result	Reference
Human Maximization Test	Human	6900 µg/cm²	Not sensitizing	

Repeated Dose, Reproductive, and Developmental Toxicity

There is insufficient specific data on repeated dose, reproductive, and developmental toxicity for **methyl 2-furoate**. However, the estimated total systemic exposure from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, suggesting a low risk for these endpoints at current use levels.[3]

Carcinogenicity

In silico analyses have not identified any structural alerts for carcinogenicity.

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput in vitro screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.

Methodology:

- **Cell Line:** The assay utilizes a genetically modified human lymphoblastoid TK6 cell line that contains a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Exposure:** Cells are exposed to a range of concentrations of the test article, in this case, **methyl 2-furoate**, in 96-well plates. The assay is performed both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its potential metabolites.[\[5\]](#)[\[7\]](#)
- **Endpoint Measurement:** After a defined exposure period, the activity of the secreted GLuc is measured by adding a substrate and quantifying the resulting luminescence. An increase in luminescence compared to the vehicle control indicates induction of the GADD45a gene and a positive genotoxic response.[\[4\]](#)
- **Cytotoxicity Assessment:** Concurrent cytotoxicity is measured to ensure that the observed genotoxicity is not a result of general cell death.[\[7\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test is designed to identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

- **Cell Cultures:** Appropriate mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) are cultured.[\[8\]](#)[\[9\]](#)

- **Treatment:** The cells are treated with at least three analyzable concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).[9] A vehicle control and positive controls for both clastogens and aneugens are included.
- **Cytokinesis Block:** For many cell types, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.[9][10]
- **Harvesting and Staining:** After an appropriate incubation period (typically 1.5-2 normal cell cycles), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa). [9][11]
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9] The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[11]
- **Data Analysis:** The frequency of micronucleated cells in the treated cultures is compared to the vehicle control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Human Maximization Test

The Human Maximization Test is a predictive test method used to assess the potential of a substance to cause skin sensitization in humans.

Methodology:

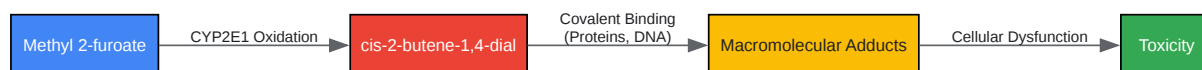
- **Induction Phase:** A solution or suspension of the test article is applied under an occlusive patch to the skin of human volunteers (typically on the upper outer arm or back) for five 48-hour periods. For substances that are not primary irritants, the site may be pre-treated with sodium lauryl sulfate to enhance the response.[12]
- **Rest Period:** A rest period of 10-14 days follows the induction phase, during which sensitization may develop.
- **Challenge Phase:** Following the rest period, a challenge patch containing a non-irritating concentration of the test substance is applied to a new site for 48 hours.

- Evaluation: The challenge sites are evaluated for signs of an allergic contact dermatitis reaction (e.g., erythema, edema) at 48 and 72 hours after patch application. The incidence and severity of the reactions are used to classify the sensitization potential of the substance.

Mandatory Visualizations

Potential Metabolic Pathway of Methyl 2-Furoate

The metabolism of **methyl 2-furoate** is anticipated to proceed via oxidation of the furan ring, a pathway common to many furan-containing compounds. This process, primarily mediated by cytochrome P450 enzymes (specifically CYP2E1), leads to the formation of a reactive electrophilic intermediate, **cis-2-butene-1,4-dial**. This reactive metabolite is capable of forming covalent adducts with cellular macromolecules, such as proteins and DNA, which is a key initiating event in the observed toxicity.

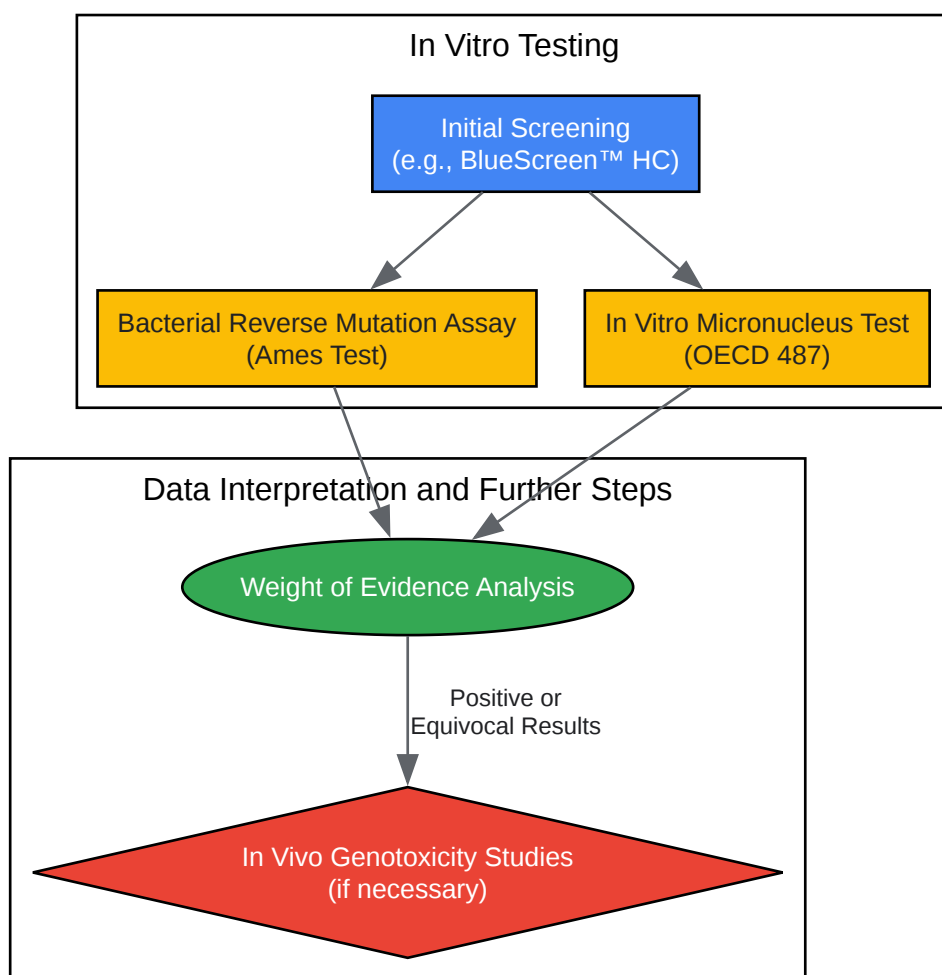


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Caption: Proposed metabolic activation of **methyl 2-furoate**.

General Workflow for In Vitro Genotoxicity Assessment

The assessment of the genotoxic potential of a chemical like **methyl 2-furoate** typically follows a tiered approach, starting with in vitro screening assays and potentially progressing to more complex in vivo studies if warranted. The workflow below illustrates a common strategy.



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Caption: A typical workflow for assessing genotoxicity.

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